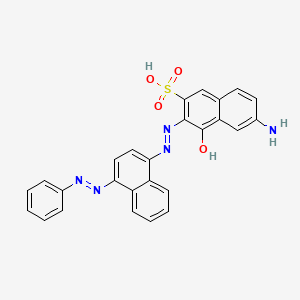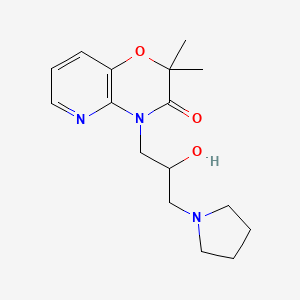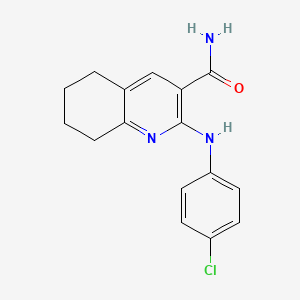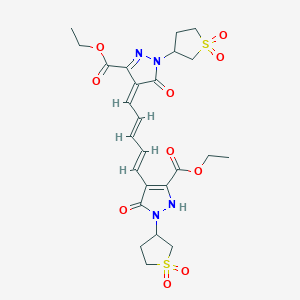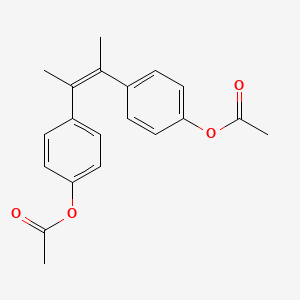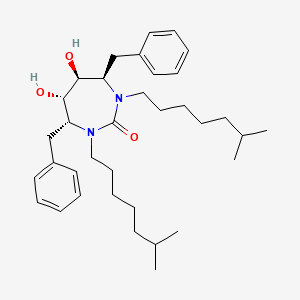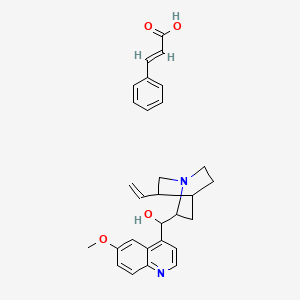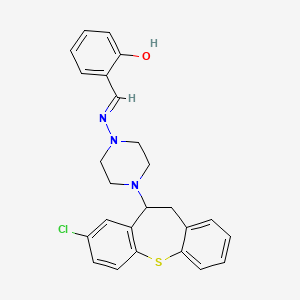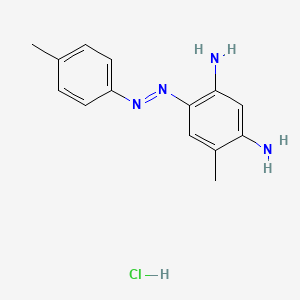
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzenediamine with an azo group and a methyl group attached, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by coupling with 4-methylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride involves its interaction with molecular targets through its azo and amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenediamine, 4-methyl-6-((2-methylphenyl)azo)-, monohydrochloride
- 4-Methyl-6-((4-methylphenyl)azo)-1,3-benzenediamine
Uniqueness
1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both azo and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
72828-89-8 |
|---|---|
Formule moléculaire |
C14H17ClN4 |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
4-methyl-6-[(4-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-3-5-11(6-4-9)17-18-14-7-10(2)12(15)8-13(14)16;/h3-8H,15-16H2,1-2H3;1H |
Clé InChI |
AISKTAPTPQEJPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



